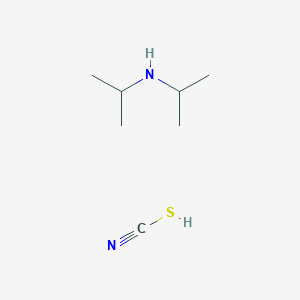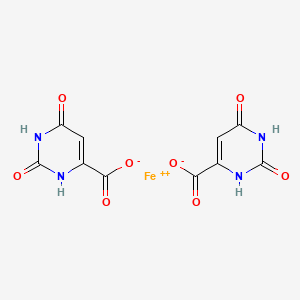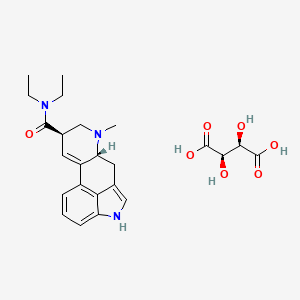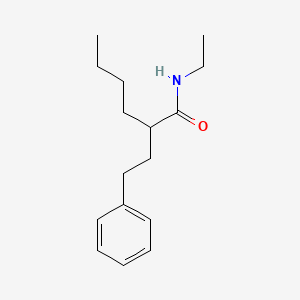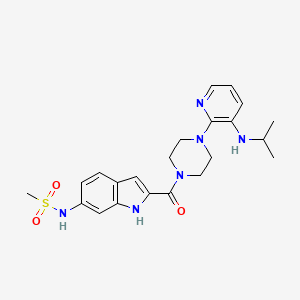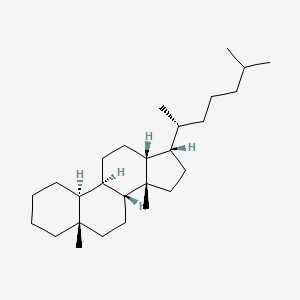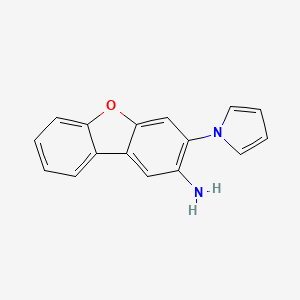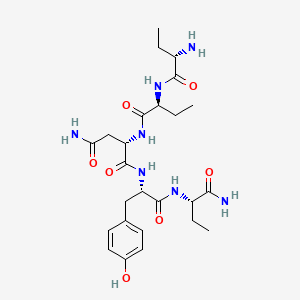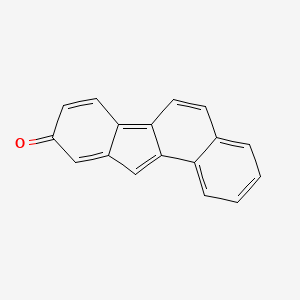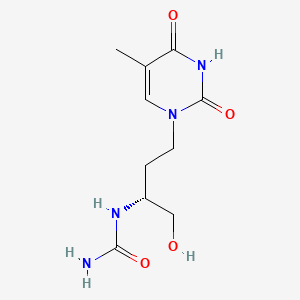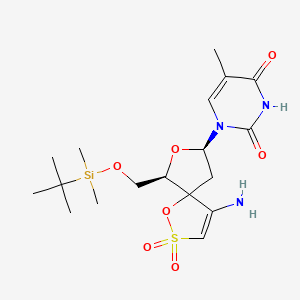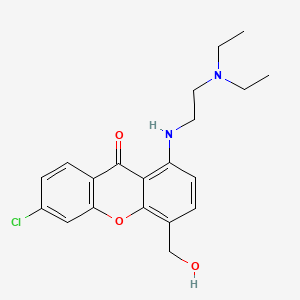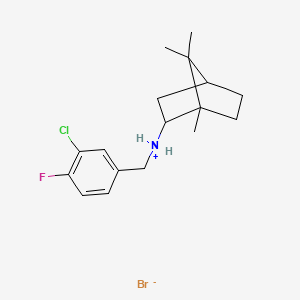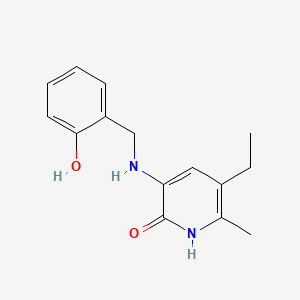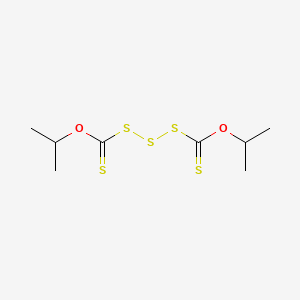
1,3-Bis(isopropoxycarbothioyl)trisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(isopropoxycarbothioyl)trisulfane is a chemical compound with the molecular formula C8H14O2S5 It is known for its unique structure, which includes three sulfur atoms linked in a chain, and isopropoxycarbothioyl groups attached at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 1,3-Bis(isopropoxycarbothioyl)trisulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(isopropoxycarbothioyl)trisulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the isopropoxycarbothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(isopropoxycarbothioyl)trisulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(isopropoxycarbothioyl)trisulfane involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with other molecules, leading to the formation of new compounds with different biological activities. The isopropoxycarbothioyl groups also play a role in modulating the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diallyltrisulfane: Known for its antimicrobial properties.
1,3-Bis(3-methylbut-2-enyl)trisulfane: Exhibits strong antibacterial activity.
1,3-Di(pent-4-enyl)trisulfane: Another compound with notable antimicrobial activity.
Uniqueness
1,3-Bis(isopropoxycarbothioyl)trisulfane stands out due to its unique combination of isopropoxycarbothioyl groups and trisulfane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52584-27-7 |
|---|---|
Molekularformel |
C8H14O2S5 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
O-propan-2-yl (propan-2-yloxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C8H14O2S5/c1-5(2)9-7(11)13-15-14-8(12)10-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
TXLZTPCDRBQTJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=S)SSSC(=S)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


